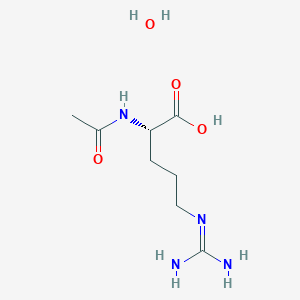
Ac-Arg-OHhydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-arginine dihydrate, commonly referred to as Ac-Arg-OHhydrate, is an endogenous metabolite found in the serum of hemodialyzed renal insufficient pediatric patients . This compound is a derivative of the amino acid L-arginine, where the amino group is acetylated. It is known for its role in various metabolic pathways and has been studied for its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-arginine dihydrate typically involves the acetylation of L-arginine. The process begins with the protection of the amino group of L-arginine, followed by acetylation using acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of N-Acetyl-L-arginine dihydrate involves large-scale acetylation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, are common in industrial settings to produce the compound on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-arginine dihydrate undergoes various chemical reactions, including:
Oxidation: The guanidino group can be oxidized to form urea derivatives.
Reduction: The compound can be reduced to form L-arginine.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like hydroxylamine and hydrazine can be used for substitution reactions.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: L-arginine.
Substitution: Various substituted arginine derivatives.
Aplicaciones Científicas De Investigación
N-Acetyl-L-arginine dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other arginine derivatives.
Biology: Studied for its role in metabolic pathways and as a biomarker for renal insufficiency.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and as a supplement for improving renal function.
Industry: Used in the production of dietary supplements and pharmaceuticals.
Mecanismo De Acción
N-Acetyl-L-arginine dihydrate exerts its effects by interacting with various molecular targets and pathways. It is known to modulate the activity of nitric oxide synthase, an enzyme involved in the production of nitric oxide. This modulation can lead to changes in vascular tone and blood flow. Additionally, the compound can influence the urea cycle and amino acid metabolism, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
L-Arginine: The parent compound of N-Acetyl-L-arginine dihydrate, known for its role in nitric oxide production.
N-Acetyl-L-citrulline: Another acetylated derivative of an amino acid, involved in the urea cycle.
N-Acetyl-L-ornithine: Similar in structure and function, involved in amino acid metabolism.
Uniqueness
N-Acetyl-L-arginine dihydrate is unique due to its specific acetylation, which imparts distinct biochemical properties. Unlike L-arginine, it has enhanced stability and solubility, making it more suitable for certain therapeutic applications. Its role as a biomarker for renal insufficiency also sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C8H18N4O4 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid;hydrate |
InChI |
InChI=1S/C8H16N4O3.H2O/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10;/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11);1H2/t6-;/m0./s1 |
Clave InChI |
MHIHGBIZZDVUSY-RGMNGODLSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.O |
SMILES canónico |
CC(=O)NC(CCCN=C(N)N)C(=O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[(E)-[(2E)-3-ethyl-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide](/img/structure/B13058600.png)
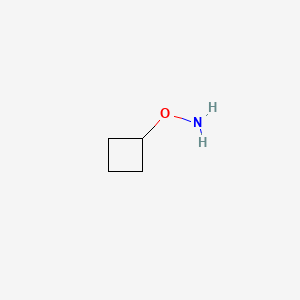
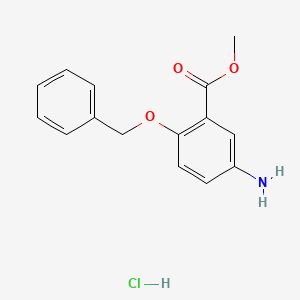

![2-{[(2-hydroxyethyl)amino]methyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13058622.png)
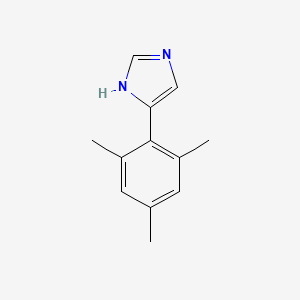
![(Z)-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}aminocyclopropanecarboxylate](/img/structure/B13058628.png)
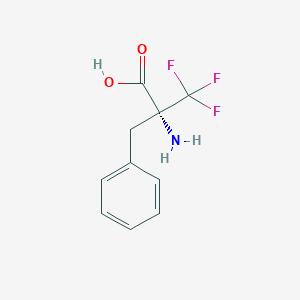

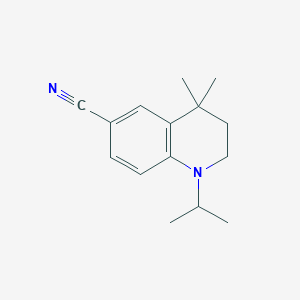

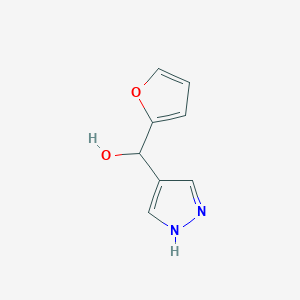
methylidene}hydroxylamine](/img/structure/B13058658.png)
